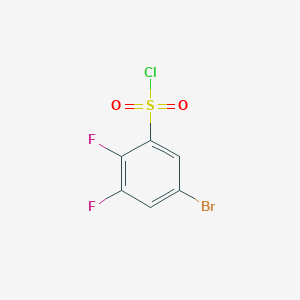

5-Bromo-2,3-difluorobenzenesulfonyl chloride

Overview

Description

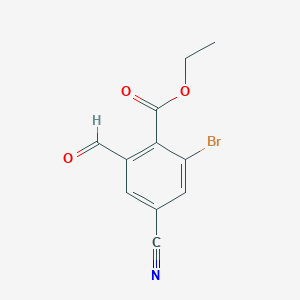

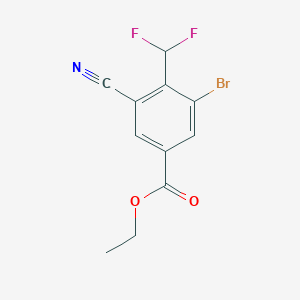

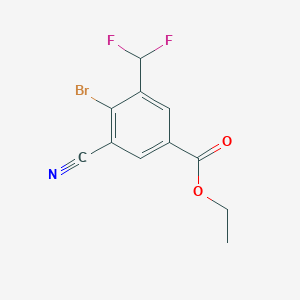

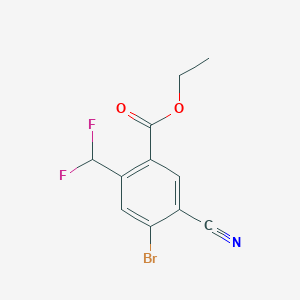

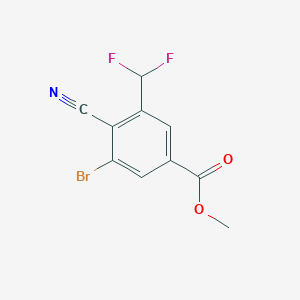

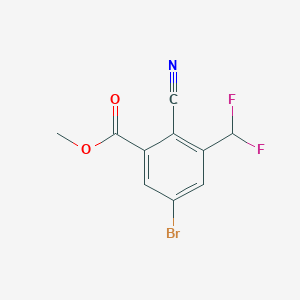

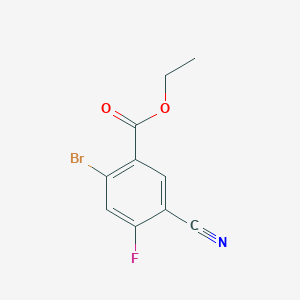

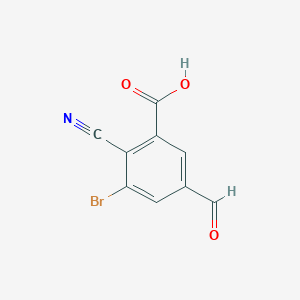

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S . It has an average mass of 291.498 Da and a monoisotopic mass of 289.861542 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and sulfonyl chloride groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.5 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Photostimulated Reactions in Organic Synthesis

5-Bromo-2,3-difluorobenzenesulfonyl chloride is used in photostimulated reactions of aryl chlorides and bromides, leading to the synthesis of various organic compounds. This method has been shown to be effective for the synthesis of reduced products and cyclized reduced products with high yields, demonstrating the compound's utility in organic chemistry and material science (Vaillard, Postigo, & Rossi, 2004).

Enzyme Inhibition Potential

Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, derived from benzenesulfonyl chlorides like this compound, has revealed their potential as enzyme inhibitors. These compounds have shown notable inhibition against acetylcholinesterase (AChE) and α-glucosidase, indicating their relevance in biochemistry and pharmacology (Riaz, 2020).

Palladium-Catalysed Direct Arylation

The reactivity of benzenesulfonyl chlorides, such as this compound, in palladium-catalysed desulfitative arylation has been explored. These reactions allow for the synthesis of arylated heteroarenes and demonstrate the compound's importance in the field of catalysis and synthetic organic chemistry (Skhiri et al., 2015).

Bacterial Biofilm Inhibition and Cytotoxicity Studies

In microbiology, benzenesulfonyl chloride derivatives have been used to study bacterial biofilm inhibition and cytotoxicity. These studies have revealed that certain derivatives exhibit significant inhibitory action against bacterial strains and possess mild cytotoxicity, indicating their potential use in medical research and drug development (Abbasi et al., 2020).

Photoreduction in Chemical Reactions

Studies have explored the use of bromobenzenesulfonyl chlorides in photoreduction reactions. These investigations provide insights into the mechanisms and efficiency of such reactions, contributing to our understanding of photochemistry and its applications in various scientific fields (Wubbels, Snyder, & Coughlin, 1988).

Safety and Hazards

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate safety measures, including not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .

Biochemical Pathways

As a synthetic intermediate, the biochemical pathways affected by this compound depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .

Pharmacokinetics

Instead, it’s used to synthesize other compounds, which would have their own ADME properties .

Result of Action

The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .

properties

IUPAC Name |

5-bromo-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFZACGRMCSIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.